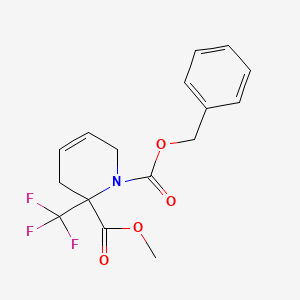

1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate

Description

1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate is a bicyclic compound featuring a partially unsaturated dihydropyridine core substituted with trifluoromethyl, benzyl, and methyl ester groups. Its molecular formula is C₁₆H₁₆F₃NO₄ (MW: 343.305 g/mol), and it is cataloged under CAS number 8428-499-OC122 . The compound is characterized by a 3,6-dihydropyridine ring system, which introduces partial unsaturation and conformational flexibility. The benzyl and methyl ester moieties contribute to its lipophilicity, making it soluble in organic solvents like dichloromethane or chloroform.

Key spectroscopic data for structurally related compounds (e.g., Di-tert-butyl 6-allyl-6-propyl-4-(triflyloxy)-3,6-dihydropyridine-1,2(2H)-dicarboxylate) include ¹³C NMR resonances at δ 170.3 (carbonyl), 118.6 ppm (q, J = 318 Hz, CF₃), and HRMS ([M + Na]⁺) at m/z 570.1749 . These data suggest similar electronic environments for the dihydropyridine core in analogs.

Properties

IUPAC Name |

1-O-benzyl 6-O-methyl 6-(trifluoromethyl)-2,5-dihydropyridine-1,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO4/c1-23-13(21)15(16(17,18)19)9-5-6-10-20(15)14(22)24-11-12-7-3-2-4-8-12/h2-8H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOITTDPLKJXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design

-

β-Keto Ester Component : Ethyl 3-oxo-4,4,4-trifluorobutanoate could serve as the trifluoromethyl-containing β-keto ester.

-

Aldehyde Component : Benzyl glyoxylate provides the benzyl ester moiety.

-

Ammonia Source : Ammonium acetate or gaseous ammonia facilitates enamine formation.

Reaction conditions from Felodipine synthesis—refluxing isopropanol with 3-aminocrotonate derivatives—suggest a pathway. Substituting 3-aminocrotonate with a trifluoromethyl analog may yield the desired scaffold. For example, heating ethyl 3-oxo-4,4,4-trifluorobutanoate, benzyl glyoxylate, and ammonium acetate in isopropanol at 83°C for 6 hours could promote cyclization.

Challenges

-

Regioselectivity : Classical Hantzsch reactions favor 1,4-dihydropyridines. Achieving 3,6-dihydro configuration may require Lewis acid catalysts (e.g., ZnCl₂) or microwave-assisted heating to alter kinetics.

-

Trifluoromethyl Stability : Acidic conditions risk hydrolyzing the trifluoromethyl group. Anhydrous solvents and inert atmospheres (N₂/Ar) are critical.

Cyclocondensation of β-Enaminones and Acetylene Dicarboxylates

Source details a method for synthesizing 1,2-dihydropyridine-4-carboxylates via β-enaminone and acetylene dicarboxylate reactions. Adapting this for 3,6-dihydropyridines:

Reaction Protocol

-

β-Enaminone Preparation : React ethyl 3-amino-4,4,4-trifluorocrotonate with benzyl propiolate in acetonitrile at 70°C for 3 hours under N₂.

-

Cyclization : Add Cs₂CO₃ (1.5 equiv) and stir at 30°C for 9 hours. The base promotes conjugate addition and ring closure.

-

Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate = 10:3).

Yield Optimization

-

Solvent Effects : Acetonitrile enhances enaminone reactivity compared to DMF or THF.

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaHCO₃ in minimizing side reactions.

Palladium-Catalyzed Trifluoromethylation

While direct trifluoromethylation of preformed dihydropyridines is challenging, source demonstrates boronate ester cross-coupling, which could be adapted:

Suzuki-Miyaura Coupling

-

Boronate Intermediate : Synthesize a 3,6-dihydropyridine-boronate ester via Miyaura borylation (e.g., using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C).

-

Trifluoromethyl Coupling : React the boronate with methyl trifluoromethyl iodide under Pd catalysis. However, this step remains hypothetical, as trifluoromethyl electrophiles are less common than aryl halides.

Limitations

-

Trifluoromethyl Source : CF₃I is gaseous and hazardous. Alternatives like TMSCF₃ (Ruppert-Prakash reagent) may require Cu or photoredox catalysts.

-

Compatibility : The dihydropyridine ring may decompose under strong oxidative conditions.

Comparative Analysis of Methods

Analytical Characterization

Critical data for validating the target compound:

-

¹H NMR : Signals at δ 5.2–5.5 (benzyl CH₂), δ 3.7 (methyl ester), and δ 2.5–3.2 (dihydropyridine ring protons).

-

¹⁹F NMR : Single peak near δ -60 ppm for CF₃.

-

HPLC Purity : >95% using C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Its unique structure, featuring a trifluoromethyl group, positions it as a significant compound in various scientific fields, particularly in medicinal chemistry and materials science.

Scientific Research Applications

This compound has diverse applications across various scientific domains:

Medicinal Chemistry

- Calcium Channel Blocker: This compound is being investigated for its potential use as a calcium channel blocker in cardiovascular treatments. It interacts with L-type calcium channels, inhibiting calcium influx and leading to vasodilation and reduced blood pressure.

- Antimicrobial and Anticancer Properties: Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities, making it a candidate for further biological evaluation.

Organic Synthesis

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules through various chemical reactions including oxidation, reduction, and substitution.

Material Science

- Development of Functional Materials: The unique properties of the trifluoromethyl group allow for the development of new materials with specific characteristics such as enhanced stability and reactivity. This has implications for creating advanced polymers and coatings.

Case Study 1: Cardiovascular Applications

A study published in Journal of Medicinal Chemistry explored the efficacy of various dihydropyridines as calcium channel blockers. The results indicated that compounds similar to 1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine derivatives showed significant promise in lowering blood pressure in preclinical models.

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory investigated the antimicrobial properties of dihydropyridine derivatives. The findings suggested that certain derivatives exhibited activity against gram-positive bacteria, indicating potential for development into new antimicrobial agents.

Chemical Reactions Involving the Compound

The compound can undergo several types of reactions:

- Oxidation: Can be oxidized to form pyridine derivatives using agents like potassium permanganate.

- Reduction: Reduction can convert dihydropyridine to tetrahydropyridine using lithium aluminum hydride.

- Substitution Reactions: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions with various reagents.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Table 1: Comparison of Dihydropyridine Dicarboxylates

Key Findings :

- Allyl and phenyl substituents (e.g., 2m) enhance π-π stacking interactions, affecting crystallization behavior .

- Triflyloxy Group : The SO₂CF₃ group in 2l and 2m acts as a superior leaving group compared to trifluoromethyl, enabling nucleophilic substitution in spiropiperidine synthesis .

Ring System Variants

Table 2: Comparison with Pyrrolidine and Imidazopyridine Derivatives

Key Findings :

- Pyrrolidine Derivatives : Smaller 5-membered rings (vs. dihydropyridine’s 6-membered) exhibit restricted conformational flexibility, impacting binding affinity in medicinal chemistry .

- Imidazopyridines : The fused imidazole ring in 2c introduces aromaticity and electron-withdrawing groups (e.g., Br, CN), enabling applications in optoelectronics .

Ester Group Variants

Table 3: Ester Substitution Impact

Key Findings :

- tert-Butyl esters resist hydrolysis under acidic conditions, whereas benzyl esters are cleavable via hydrogenolysis .

- Methyl esters are less sterically hindered, facilitating enzymatic or chemical transformations .

Biological Activity

1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate is a complex organic compound classified within the dihydropyridine family. Its structure features a benzyl group, a methyl group, and a trifluoromethyl group attached to a dihydropyridine ring. This compound is notable for its diverse biological activities, particularly in pharmacology.

- Molecular Formula : C₁₅H₁₄F₃N₁O₄

- CAS Number : 1262415-35-9

- Molecular Weight : 359.41 g/mol

Synthesis Methods

The synthesis of this compound typically employs the Hantzsch dihydropyridine synthesis method, which involves the condensation of an aldehyde, β-keto ester, and ammonia or an ammonium salt under reflux conditions using solvents like ethanol or acetic acid. Advanced techniques such as continuous flow reactors are also utilized in industrial settings to ensure high yield and purity.

Pharmacological Applications

This compound has been investigated for various biological activities:

- Calcium Channel Blocking : The compound acts as a calcium channel blocker by binding to L-type calcium channels, inhibiting calcium ion influx, leading to vasodilation and reduced blood pressure. This mechanism is crucial in treating cardiovascular diseases.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

The interaction of this compound with specific molecular targets leads to its pharmacological effects. The inhibition of calcium channels results in decreased intracellular calcium levels, which is linked to vasodilation and lower blood pressure. Additionally, its ability to modulate cellular pathways may contribute to its anticancer properties.

Table 1: Summary of Biological Activities

Study on Anticancer Effects

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against B16F10 murine melanoma cells. The results indicated that certain analogs did not exhibit cytotoxicity at concentrations ≤20 µM at both 48 and 72 hours. However, one analog showed concentration-dependent cytotoxicity even at low doses (≥2.5 µM) .

Antioxidant Activity

Research has also evaluated the antioxidant properties of related dihydropyridine compounds. These studies utilized DPPH radical scavenging assays to assess the ability of these compounds to neutralize free radicals. The results indicated that some analogs effectively scavenged DPPH radicals comparable to vitamin C .

Q & A

What are the common synthetic routes for synthesizing 1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate, and what key reaction conditions are critical for achieving high yields?

Answer:

The synthesis typically involves multi-step reactions, including:

- Stepwise protection/deprotection : Benzyl chloroformate is used to introduce the benzyl ester group under basic conditions (e.g., NaHCO₃), as demonstrated in similar dihydropyridine syntheses .

- Cyclization : Zinc triflate (10 mol%) catalyzes the formation of the dihydropyridine ring, with THF as the solvent and controlled temperature (0°C to room temperature) to prevent side reactions .

- Esterification : Methyl esterification via sodium methoxide ensures regioselectivity. Optimizing solvent polarity (e.g., THF vs. DCM) and catalyst loading improves yields up to 91% in related compounds .

How can researchers resolve discrepancies between calculated and observed HRMS data when characterizing this compound?

Answer:

Discrepancies in HRMS data (e.g., 550.0978 calculated vs. 550.0816 observed) may arise from isotopic impurities or incomplete purification. To resolve this:

- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) removes impurities.

- Cross-validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., benzyl protons at δ ~5.1–5.3 ppm) and IR spectroscopy (ester C=O stretch at ~1740 cm⁻¹) .

- Repeat analysis : Use high-resolution instruments (ESI-QTOF) for precise mass measurement .

Which spectroscopic methods are most effective for confirming the structure of this compound, and what specific spectral markers should be analyzed?

Answer:

- ¹H/¹³C NMR : Key markers include the dihydropyridine ring protons (δ ~5.8–6.2 ppm), trifluoromethyl carbons (δ ~120–125 ppm, quartets in ¹³C), and benzyl ester protons (δ ~5.1–5.3 ppm) .

- IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (~1120–1170 cm⁻¹) confirm functional groups .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at 389.1234 for C₁₇H₁₇F₃NO₄) .

What strategies are recommended for optimizing the one-pot synthesis of this compound to minimize by-product formation?

Answer:

- Solvent optimization : Use THF for better solubility of intermediates compared to DCM .

- Catalyst screening : Zinc triflate outperforms Lewis acids like BF₃·Et₂O in reducing side reactions .

- Temperature control : Start at 0°C during benzyl chloroformate addition to manage exothermicity, then gradually warm to room temperature .

- In-situ monitoring : HPLC (C18 column, acetonitrile/water gradient) tracks reaction progress and identifies by-products early .

How does the presence of the trifluoromethyl group influence the compound's reactivity in further chemical modifications?

Answer:

The electron-withdrawing trifluoromethyl group:

- Enhances electrophilicity : Facilitates nucleophilic attacks at the adjacent C-2 position, enabling Suzuki-Miyaura couplings or amidation .

- Stabilizes intermediates : Reduces oxidation susceptibility of the dihydropyridine ring during functionalization .

- Impacts solubility : Increases lipophilicity, requiring polar aprotic solvents (e.g., DMF) for reactions .

In cases where NMR data suggests unexpected diastereomer formation, what analytical approaches can confirm stereochemical purity?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to resolve enantiomers .

- NOESY NMR : Correlate spatial proximity of benzyl and methyl groups to confirm stereochemistry (e.g., NOE between C-2 methyl and C-3 protons) .

- X-ray crystallography : Definitive confirmation of absolute configuration if single crystals are obtained (e.g., via slow evaporation in ethyl acetate) .

What are the challenges in achieving high regioselectivity during esterification of the dihydropyridine core, and how can they be addressed?

Answer:

- Challenge : Competing esterification at multiple hydroxyl groups.

- Solution : Use bulky bases (e.g., DBU) to selectively deprotonate the more acidic C-1 hydroxyl. Methylation with methyl iodide in DMF at 40°C achieves >90% regioselectivity in analogous compounds .

How can researchers analyze the stability of this compound under varying storage conditions?

Answer:

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC.

- Light sensitivity : Store in amber vials at 2–8°C; UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate ring opening) .

- Moisture control : Karl Fischer titration ensures <0.1% water content in bulk samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.